Broad-Spectrum Cytotoxicity vs. Aristolactam AIII and Goniodiol Derivatives
Piperolactam C demonstrates broad-spectrum cytotoxic activity against a panel of mammalian cancer cell lines, contrasting sharply with the more limited activity of the co-isolated aristolactam AIII and the styryl lactone (-)-goniodiol-7-monoacetate [1]. Piperolactam C was active in all six cell lines tested (KB, HT-29, MCF7, A549, ASK, CL), while (-)-goniodiol-7-monoacetate showed activity only against ASK cells [1].
| Evidence Dimension | Cytotoxic activity (IC50) |
|---|---|
| Target Compound Data | KB: 8.47 µM; HT-29: >64.66 µM; MCF7: 31.20 µM; A549: 11.90 µM; ASK: 3.30 µM; CL: 8.21 µM |
| Comparator Or Baseline | (-)-Goniodiol-7-monoacetate: ASK 10.28 µM (no activity against other lines); Aristolactam AIII: not active in all tested lines |
| Quantified Difference | Piperolactam C active in 6/6 cell lines vs. comparator active in 1/6 lines |
| Conditions | In vitro cytotoxicity assay against mammalian cancer cell lines (KB, HT-29, MCF7, A549, ASK, CL) |
Why This Matters
This broad-spectrum activity makes Piperolactam C a more versatile tool compound for multi-cell-line screening compared to narrowly active analogs.
- [1] Chanakul W, Reutrakul V, Kuhakarn C, et al. Cytotoxic compounds from Goniothalamus repevensis Pierre ex Finet & Gagnep. ScienceAsia. 2022;48(4):429-433. View Source
